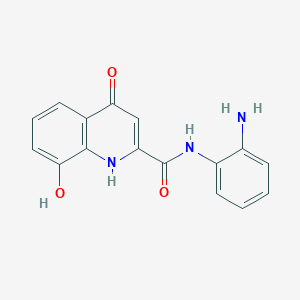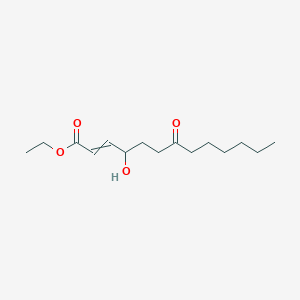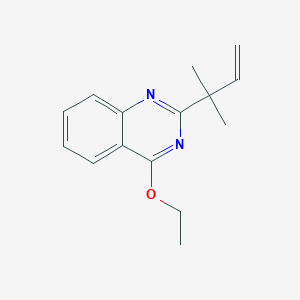![molecular formula C15H11ClFN B12605874 2'-Chloro-6'-fluoro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile CAS No. 917839-53-3](/img/structure/B12605874.png)
2'-Chloro-6'-fluoro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Chloro-6’-fluoro-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of chloro, fluoro, and dimethyl substituents on the biphenyl structure, along with a carbonitrile group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-6’-fluoro-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile typically involves multi-step organic reactions. One common approach includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic precursor using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The acylated product is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids.
Reduction: The nitro group is reduced to an amine using a reducing agent like tin and hydrochloric acid.
Substitution: The amine group is then substituted with a chloro and fluoro group using appropriate halogenating agents.
Formation of Carbonitrile: Finally, the compound is treated with a cyanating agent to introduce the carbonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2’-Chloro-6’-fluoro-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
2’-Chloro-6’-fluoro-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2’-Chloro-6’-fluoro-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets. The presence of chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The carbonitrile group can also participate in hydrogen bonding and other interactions, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-bromobiphenyl: A similar biphenyl derivative with fluoro and bromo substituents.
4,4’-Dichlorobiphenyl: A biphenyl compound with two chloro substituents.
2,2’-Dichlorobiphenyl: Another biphenyl derivative with chloro substituents at different positions.
Uniqueness
2’-Chloro-6’-fluoro-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile is unique due to the specific combination of chloro, fluoro, dimethyl, and carbonitrile groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
917839-53-3 |
|---|---|
Fórmula molecular |
C15H11ClFN |
Peso molecular |
259.70 g/mol |
Nombre IUPAC |
2-(2-chloro-6-fluorophenyl)-4,5-dimethylbenzonitrile |
InChI |
InChI=1S/C15H11ClFN/c1-9-6-11(8-18)12(7-10(9)2)15-13(16)4-3-5-14(15)17/h3-7H,1-2H3 |
Clave InChI |
QMKLOWQPZQQMQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)C2=C(C=CC=C2Cl)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605808.png)
![Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy-](/img/structure/B12605814.png)
![2-Pyrrolidinecarboxamide,N-[1,1'-biphenyl]-2-yl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-,(2S)-](/img/structure/B12605818.png)



![2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12605852.png)


![Benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12605878.png)

![1-(4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one](/img/structure/B12605885.png)

